molecular formula C28H20N4O3 B3544614 3-(1-phenyl-1H-pyrazol-4-yl)-7-[(1-phenyl-1H-pyrazol-4-yl)methoxy]-4H-chromen-4-one

3-(1-phenyl-1H-pyrazol-4-yl)-7-[(1-phenyl-1H-pyrazol-4-yl)methoxy]-4H-chromen-4-one

Cat. No.: B3544614
M. Wt: 460.5 g/mol
InChI Key: GUTBNLWGYFYKDZ-UHFFFAOYSA-N
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Description

The compound “3-(1-phenyl-1H-pyrazol-4-yl)-7-[(1-phenyl-1H-pyrazol-4-yl)methoxy]-4H-chromen-4-one” is a complex organic molecule that contains two phenyl-pyrazolyl groups attached to a chromen-4-one core. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms. Chromen-4-one, also known as coumarin, is a fragrant organic compound in the benzopyrone chemical class, which is a colorless crystalline substance in its standard state .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the pyrazole rings, followed by the introduction of the phenyl groups, and finally coupling with the chromen-4-one core. The exact synthetic route would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and heteroatoms. The pyrazole rings would contribute to the compound’s aromaticity and potentially its reactivity. The chromen-4-one core could also influence the compound’s properties, particularly if it participates in conjugation with the pyrazole rings .


Chemical Reactions Analysis

As an organic compound containing multiple functional groups, “this compound” could participate in a variety of chemical reactions. The pyrazole rings could potentially undergo reactions at the nitrogen atoms or at the carbon atoms adjacent to the nitrogens. The chromen-4-one core could also potentially undergo reactions, particularly at the carbonyl group .

Safety and Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, it should be handled with appropriate safety precautions to prevent exposure and potential harm .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as any biological activity it might have. It could potentially be of interest in fields such as medicinal chemistry, materials science, or chemical biology .

Properties

IUPAC Name

3-(1-phenylpyrazol-4-yl)-7-[(1-phenylpyrazol-4-yl)methoxy]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20N4O3/c33-28-25-12-11-24(34-18-20-14-29-31(16-20)22-7-3-1-4-8-22)13-27(25)35-19-26(28)21-15-30-32(17-21)23-9-5-2-6-10-23/h1-17,19H,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUTBNLWGYFYKDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)COC3=CC4=C(C=C3)C(=O)C(=CO4)C5=CN(N=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1-phenyl-1H-pyrazol-4-yl)-7-[(1-phenyl-1H-pyrazol-4-yl)methoxy]-4H-chromen-4-one
Reactant of Route 2
Reactant of Route 2
3-(1-phenyl-1H-pyrazol-4-yl)-7-[(1-phenyl-1H-pyrazol-4-yl)methoxy]-4H-chromen-4-one
Reactant of Route 3
Reactant of Route 3
3-(1-phenyl-1H-pyrazol-4-yl)-7-[(1-phenyl-1H-pyrazol-4-yl)methoxy]-4H-chromen-4-one
Reactant of Route 4
Reactant of Route 4
3-(1-phenyl-1H-pyrazol-4-yl)-7-[(1-phenyl-1H-pyrazol-4-yl)methoxy]-4H-chromen-4-one
Reactant of Route 5
Reactant of Route 5
3-(1-phenyl-1H-pyrazol-4-yl)-7-[(1-phenyl-1H-pyrazol-4-yl)methoxy]-4H-chromen-4-one
Reactant of Route 6
Reactant of Route 6
3-(1-phenyl-1H-pyrazol-4-yl)-7-[(1-phenyl-1H-pyrazol-4-yl)methoxy]-4H-chromen-4-one

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